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Compound of Interest

Compound Name: H-His(Trt)-OH

Cat. No.: B554886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of N(im)-Trityl-L-histidine, a critical reagent in modern peptide synthesis and drug

development. The document details its characteristics, experimental protocols for its synthesis

and application, and its pivotal role in complex organic syntheses.

Core Physical and Chemical Properties
N(im)-Trityl-L-histidine and its derivatives are widely utilized as protected amino acid building

blocks. The bulky trityl group on the imidazole ring of the histidine side chain prevents

unwanted side reactions during peptide synthesis, enhances solubility in organic solvents, and

allows for controlled, sequential peptide chain elongation.[1] Below is a summary of the key

physical and chemical properties of N(im)-Trityl-L-histidine and its commonly used derivatives.

Table 1: Physical and Chemical Properties of N(im)-Trityl-L-histidine and its Derivatives
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Property
N(im)-Trityl-L-
histidine

Nα-Boc-N(im)-
trityl-L-
histidine

Nα-Fmoc-
N(im)-trityl-L-
histidine

N(im)-Trityl-L-
histidine
methyl ester
hydrochloride

Synonyms L-His(Trt)-OH
Boc-L-His(Trt)-

OH

Fmoc-L-His(Trt)-

OH

L-His(Trt)-

OMe·HCl

Molecular

Formula
C₂₅H₂₃N₃O₂ C₃₀H₃₁N₃O₄ C₄₀H₃₃N₃O₄ C₂₆H₂₅N₃O₂·HCl

Molecular Weight 397.48 g/mol 497.60 g/mol [2] 619.7 g/mol [3] 447.96 g/mol [4]

Appearance White powder
White to off-white

powder[2]
White powder

White to off-white

powder

Melting Point ~200 °C ~130 °C (dec.) Not available 131 - 148 °C

Optical Rotation
[a]D²⁰ = 28 ± 2º

(c=1 in AcOH)

[a]D²⁰ = +12.0 ±

2º (c=1 in MeOH)

[a]D²⁰ = +86 ± 8º

(c=5 in CHCl₃)

[a]D²⁰ = 34 ± 2º

(c=1 in MeOH)

Purity ≥ 98% (HPLC)
≥ 99.7% (HPLC,

Chiral purity)

≥ 99.7% (Chiral

HPLC)
≥ 98% (HPLC)

Storage

Conditions
0 - 8 °C 2 - 8 °C 0 - 8 °C 0 - 8 °C

Experimental Protocols
Synthesis of N(im)-Trityl-L-histidine
The synthesis of N(im)-Trityl-L-histidine is a multi-step process that involves the protection of

the imidazole nitrogen of L-histidine. A general method involves the silylation of L-histidine

followed by reaction with trityl chloride.

Materials:

L-Histidine

Dichlorodimethylsilane
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Methylene chloride (CH₂Cl₂)

Triethylamine (Et₃N)

Trityl chloride (Trt-Cl)

Ethyl acetate (AcOEt)

Deionized water

Procedure:

Silylation: In a reactor, L-histidine is suspended in methylene chloride. A solution of

dichlorodimethylsilane in methylene chloride is added dropwise with stirring. The mixture is

then heated to reflux for several hours to form the silylated histidine derivative.

Neutralization: The reaction mixture is cooled, and triethylamine is added to neutralize the

hydrochloric acid generated during the silylation step. The mixture is then refluxed again for

a few hours.

Tritylation: After cooling the reaction mixture, a solution of trityl chloride in methylene chloride

is added dropwise. Simultaneously, more triethylamine is added to neutralize the newly

formed HCl. The reaction is stirred for a couple of hours.

Deprotection and Isolation: Ethyl acetate is added to the reaction mixture, followed by the

slow addition of water to remove the silyl protecting group. This results in the precipitation of

the crude N(im)-Trityl-L-histidine.

Purification: The crude product is collected by filtration. It is then purified by extraction with

ethyl acetate to remove impurities like triphenylmethanol. The product is further washed with

deionized water and then recrystallized to obtain the final pure product.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-
His(Trt)-OH
N(im)-Trityl-L-histidine, most commonly in its Nα-Fmoc protected form (Fmoc-His(Trt)-OH), is a

cornerstone for the synthesis of histidine-containing peptides via Solid-Phase Peptide
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Synthesis (SPPS). The following is a generalized protocol for the incorporation of a Fmoc-

His(Trt)-OH residue into a growing peptide chain on a solid support.

Materials:

Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

Fmoc-His(Trt)-OH

Coupling reagents (e.g., HBTU, HATU, HOBt, DIPEA)

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Washing solvents: DMF, DCM, Isopropanol (IPA)

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS))

Procedure:

Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.

Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is

removed by treating it with 20% piperidine in DMF. This is typically a two-step process: a

short treatment of a few minutes followed by a longer one of 10-15 minutes.

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved

Fmoc-dibenzofulvene adduct.

Amino Acid Activation: In a separate vessel, Fmoc-His(Trt)-OH (typically 4-5 equivalents) is

pre-activated by dissolving it in DMF with a coupling reagent like HBTU or HATU and an

activator base such as DIPEA. This activation step is allowed to proceed for a few minutes.

Coupling: The activated Fmoc-His(Trt)-OH solution is added to the reaction vessel containing

the deprotected resin. The coupling reaction is allowed to proceed for 45-60 minutes to

ensure complete peptide bond formation.
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Washing: The resin is washed extensively with DMF and DCM to remove any unreacted

reagents and byproducts.

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid to be added to the

peptide chain.

Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is

cleaved from the resin, and all side-chain protecting groups (including the trityl group) are

removed by treatment with a strong acid cocktail, such as 95% TFA with scavengers like

water and TIS.

Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold

diethyl ether, collected by centrifugation, and then purified using reverse-phase high-

performance liquid chromatography (RP-HPLC). The identity of the final peptide is confirmed

by mass spectrometry.

Mandatory Visualizations
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Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OH.

Conclusion
N(im)-Trityl-L-histidine is an indispensable tool in the field of peptide chemistry. Its unique

properties facilitate the synthesis of complex histidine-containing peptides with high purity and

yield. The protocols and data presented in this guide are intended to provide researchers and

drug development professionals with the foundational knowledge required for the effective

utilization of this important compound in their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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